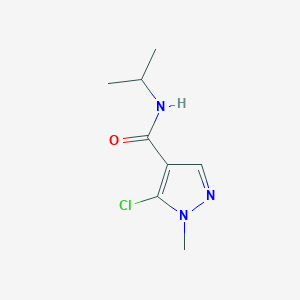

5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

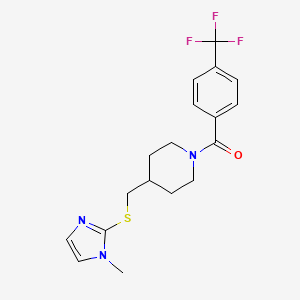

5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C19H21ClF3N3O . It is also known as N-(5-chloro-2-isopropylbenzyl)-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide or isoflucypram .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The structures of the newly synthesized compounds are confirmed by 1H-NMR, mass spectroscopy, and elemental analysis .Molecular Structure Analysis

The molecular structure of 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis

Pyrazoles, including 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications

Regioselective Synthesis : A study by Drev et al. (2014) investigated the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating regioselectivity in the N-alkylation of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives. This research provides insight into the chemical properties and synthesis methods for compounds similar to 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide (Drev et al., 2014).

Synthesis and Analytical Characterization : Research by McLaughlin et al. (2016) on the synthesis and characterization of pyrazole derivatives, including analytical techniques like chromatographic and mass spectrometric platforms, contributes to understanding the properties and analytical methods relevant to 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide (McLaughlin et al., 2016).

Chemical Reactions and Synthesis Approaches : Beck and Lynch (1987) explored the synthesis of ethyl 5-cyano-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate, offering insights into the reactions and synthesis approaches that could be applied to the study of 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide (Beck & Lynch, 1987).

Novel Synthesis Methods : Research by Martins et al. (2002) on the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles introduces novel one-pot synthesis methods that could be relevant for synthesizing derivatives of 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide (Martins et al., 2002).

Efficient Synthesis Using Catalysts : The study by Prabakaran et al. (2012) on the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides using TBTU as a catalyst at room temperature provides insights into efficient synthesis methods that could be applicable to 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide (Prabakaran et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide is the Tobacco Mosaic Virus (TMV) PC protein . This protein plays a crucial role in the life cycle of the TMV, making it an attractive target for antiviral agents .

Mode of Action

The compound interacts with the TMV PC protein, leading to changes that inhibit the virus’s ability to replicate

Biochemical Pathways

The compound affects the biochemical pathways associated with the replication of the TMV . By targeting the TMV PC protein, it disrupts the virus’s ability to reproduce, thereby inhibiting its spread .

Result of Action

The compound’s action results in a significant reduction in the activity of the TMV . Specifically, it has been found to possess promising activity against the TMV, with some derivatives showing even more potent biological activity .

properties

IUPAC Name |

5-chloro-1-methyl-N-propan-2-ylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-5(2)11-8(13)6-4-10-12(3)7(6)9/h4-5H,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJZMYRMOZZHRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(N(N=C1)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2478912.png)

![N~3~-(2,4-difluorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2478914.png)

![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea](/img/structure/B2478917.png)

![(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2478919.png)

![2-benzamido-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2478926.png)

![1-(4-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]methyl}piperidino)-2,2-dimethyl-1-propanone](/img/structure/B2478928.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2478930.png)

![1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2478935.png)